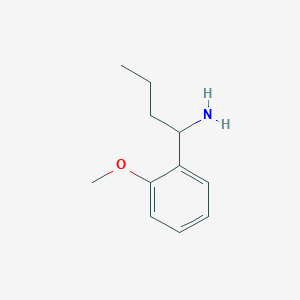

1-(2-Methoxyphenyl)butan-1-amine

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3 |

InChI Key |

HENNVVUSVDITRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Comprehensive Technical Guide on 1-(2-Methoxyphenyl)butan-1-amine: Structural Elucidation, Asymmetric Synthesis, and Applications

Executive Summary

1-(2-Methoxyphenyl)butan-1-amine is a highly versatile, chiral primary amine that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by an α -chiral center adjacent to an ortho-methoxy substituted aromatic ring, this compound is frequently utilized in the development of pharmacologically active agents, including substituted amphetamine analogs, monoamine transporter inhibitors, and novel G-protein coupled receptor (GPCR) ligands. Because the stereochemistry at the α -carbon profoundly influences biological target affinity and pharmacokinetic profiles, accessing enantiopure forms—specifically the (S)- and (R)-enantiomers—is a strict requirement for modern drug discovery pipelines. This whitepaper details the structural properties, the causality-driven asymmetric synthesis utilizing Ellman’s auxiliary, and the compound's pharmacophoric utility.

Chemical Identity & Structural Elucidation

The molecular architecture of 1-(2-methoxyphenyl)butan-1-amine features a lipophilic propyl chain, a primary amine capable of hydrogen bonding, and an electron-rich 2-methoxyphenyl system. The ortho-methoxy group introduces significant steric hindrance and acts as a conformational lock, restricting the free rotation of the aryl-alkyl bond.

Quantitative Chemical Properties

The following table summarizes the core physicochemical data for the enantiomeric forms of the compound[1],[2].

| Property | Value | Remarks |

| Chemical Name | 1-(2-Methoxyphenyl)butan-1-amine | IUPAC standard nomenclature |

| CAS Number (S-isomer) | 1213447-24-5 | Commercially prevalent enantiomer[1] |

| CAS Number (R-isomer) | 177726-46-4 | Alternative stereoisomer[2] |

| Molecular Formula | C11H17NO | - |

| Molecular Weight | 179.26 g/mol | - |

| SMILES (Racemic) | NC1=CC=CC=C1OC | Defines the α -branching[1] |

| Topological Polar Surface Area | 35.25 Ų | Highly membrane-permeable[1] |

| LogP (Predicted) | ~2.50 | Optimal for CNS penetration[1] |

Mechanistic Synthesis Pathways: Ellman's Auxiliary Approach

To achieve high enantiomeric excess (ee) without the yield-limiting drawbacks of classical kinetic resolution, the gold-standard protocol employs the asymmetric addition of organometallic reagents to chiral sulfinyl imines, pioneered by Jonathan A. Ellman [3]. This methodology provides a predictable, self-validating system for synthesizing (S)-1-(2-methoxyphenyl)butan-1-amine[4].

Figure 1: Asymmetric synthesis workflow of 1-(2-methoxyphenyl)butan-1-amine via Ellman's auxiliary.

Step-by-Step Methodology & Causal Logic

The following protocol outlines the synthesis of the (S)-enantiomer. Every phase incorporates an In-Process Control (IPC) to ensure the system is self-validating [4].

Phase 1: Imine Condensation

-

Reaction: Charge a flame-dried, argon-purged flask with 2-methoxybenzaldehyde (1.0 equiv) and (S)-(-)-2-methylpropane-2-sulfinamide (1.05 equiv) in anhydrous THF.

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv) dropwise at room temperature.

-

Causality: Ti(OEt)4 is selected because it functions dualistically as a mild Lewis acid to activate the aldehyde carbon and as a highly effective water scavenger, driving the equilibrium toward complete imine formation without degrading the acid-sensitive sulfinamide[5].

-

-

Isolation: Stir for 12 hours, quench with saturated aqueous NaHCO3, and filter the precipitated TiO2 salts through a Celite pad. Purify via flash chromatography.

-

IPC: Thin-Layer Chromatography (TLC) must show complete consumption of the UV-active aldehyde.

-

Phase 2: Diastereoselective Grignard Addition

-

Preparation: Dissolve the purified sulfinyl imine in anhydrous THF and cool strictly to -78°C.

-

Causality: Cryogenic temperatures are mandatory to minimize background unselective reactions and to stabilize the highly ordered, rigid transition state required for stereocontrol.

-

-

Nucleophilic Attack: Add propylmagnesium bromide (PrMgBr) (1.5 equiv) dropwise.

-

Causality: The Grignard reagent's magnesium ion coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen, forming a six-membered cyclic transition state. The bulky tert-butyl group of the auxiliary sterically shields the Re-face of the imine. Consequently, the propyl nucleophile is forced to attack exclusively from the less hindered Si-face, establishing the (S)-configuration at the newly formed α -stereocenter[6].

-

-

Quench: Stir for 4 hours at -78°C, slowly warm to room temperature, and quench with saturated NH4Cl.

-

IPC: 1 H NMR of the crude mixture must be performed to calculate the diastereomeric ratio (dr > 95:5), verified by integrating the distinct tert-butyl singlet signals of the competing diastereomers.

-

Phase 3: Auxiliary Cleavage and Isolation

-

Deprotection: Dissolve the diastereomerically pure sulfinamide in a 4M solution of HCl in methanol and stir at room temperature for 2 hours.

-

Causality: The acidic environment protonates the sulfinyl nitrogen, converting it into an excellent leaving group. Methanol acts as a nucleophile, attacking the sulfur atom to form methyl tert-butanesulfinate and releasing the target amine as a hydrochloride salt. This specific reagent combination prevents the racemization that occurs under harsh thermal or strongly basic conditions[7].

-

-

Free-Basing: Concentrate the mixture, partition between Et2O and 1M NaOH, and extract the aqueous layer with CH2Cl2. Dry the organic layer over Na2SO4 and concentrate.

-

IPC: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is required to confirm the final enantiomeric excess (ee > 98%).

-

Applications in Drug Discovery & Medicinal Chemistry

1-(2-Methoxyphenyl)butan-1-amine is a privileged scaffold in medicinal chemistry. Its structural features map perfectly onto the pharmacophores required for interacting with biogenic amine transporters (like DAT and SERT) and various GPCRs.

Figure 2: Logical relationship of pharmacophoric features in 1-(2-methoxyphenyl)butan-1-amine.

-

The Cationic Anchor: At physiological pH (~7.4), the primary amine is protonated, serving as a critical cationic anchor that forms salt bridges with conserved aspartate residues in GPCR binding pockets.

-

Steric Direction via the Methoxy Group: The ortho-methoxy substituent acts as a hydrogen bond acceptor while sterically forcing the aromatic ring out of coplanarity with the alkyl chain. This specific dihedral angle is often the difference between an agonist and an antagonist in structure-activity relationship (SAR) studies.

-

Lipophilic Engagement: The unbranched propyl chain is perfectly sized to occupy hydrophobic accessory pockets within receptor active sites, significantly increasing binding affinity compared to shorter methyl or ethyl analogs.

References

-

Ellman, J. A. "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Pure and Applied Chemistry, 2003, Volume 75, No. 1, pp. 39-46. URL:[Link]

-

Xu, H.-C., Chowdhury, S., & Ellman, J. A. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 2013 Nov;8(11):2271-80. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. china.guidechem.com [china.guidechem.com]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Authored by: [Your Name/Department], Senior Application Scientist

An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Methoxyphenyl)butan-1-amine

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the potential biological activity of the novel chemical entity, 1-(2-Methoxyphenyl)butan-1-amine. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose putative mechanisms of action and outlines a robust, multi-tiered experimental strategy for their validation. The protocols described herein are designed to be self-validating, incorporating industry-standard controls and offering a clear rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction and Molecular Profile

1-(2-Methoxyphenyl)butan-1-amine is a primary amine belonging to the class of methoxyphenylalkylamines. Its chemical structure, characterized by a butane chain with an amino group at the first position and a 2-methoxyphenyl substituent, suggests potential interactions with various biological targets. The presence of the methoxy group at the ortho position of the phenyl ring is a key structural feature that may influence its pharmacokinetic and pharmacodynamic properties. Currently, this compound is available from commercial suppliers as a research chemical, but its biological activity remains largely uncharacterized in peer-reviewed literature.

Molecular Structure:

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)butan-1-amine

| Property | Value | Source |

| Molecular Formula | C11H17NO | PubChem |

| Molecular Weight | 179.26 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Hypothesized Biological Activity Based on Structural Analogs

The biological activity of a novel compound can often be inferred from its structural similarity to well-characterized molecules. The 1-(2-Methoxyphenyl)butan-1-amine scaffold is present in a variety of psychoactive compounds and other biologically active agents.

Potential as a Serotonin (5-HT) Receptor Modulator

Many methoxyphenylalkylamines are known to interact with serotonin receptors. For instance, compounds with a methoxy group on the phenyl ring often exhibit affinity for the 5-HT2 family of receptors. The specific position of the methoxy group can significantly influence receptor subtype selectivity and functional activity (agonist, antagonist, or inverse agonist).

Potential as a Dopamine (DA) and Norepinephrine (NE) Reuptake Inhibitor

The phenethylamine backbone within the structure of 1-(2-Methoxyphenyl)butan-1-amine is a common feature of monoamine reuptake inhibitors. These compounds can block the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.

Potential as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and psychoactive compounds. Many phenethylamine derivatives are potent TAAR1 agonists, and this interaction can modulate monoaminergic neurotransmission.

Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended for the systematic evaluation of the biological activity of 1-(2-Methoxyphenyl)butan-1-amine. This workflow progresses from initial screening to more detailed mechanistic studies.

Tier 1: Primary Screening

The initial screening phase aims to identify the primary biological targets of the compound.

3.1.1. Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity of 1-(2-Methoxyphenyl)butan-1-amine for a panel of neurotransmitter receptors and transporters.

Materials:

-

Cell membranes expressing the target receptor/transporter (e.g., from CHO or HEK293 cells)

-

Radioligand specific for each target (e.g., [³H]Ketanserin for 5-HT2A, [³H]WIN 35,428 for DAT)

-

1-(2-Methoxyphenyl)butan-1-amine stock solution

-

Assay buffer

-

Scintillation fluid and vials

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of 1-(2-Methoxyphenyl)butan-1-amine.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.

-

Incubate at the appropriate temperature and time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Tier 2: Functional Characterization

Once a binding affinity is established, the functional activity of the compound at the target receptor is determined.

3.2.1. Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors

Objective: To determine if 1-(2-Methoxyphenyl)butan-1-amine acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the target receptor (e.g., CHO-K1)

-

1-(2-Methoxyphenyl)butan-1-amine stock solution

-

Forskolin (to stimulate cAMP production for antagonist mode)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and reagents

Procedure:

-

Plate the cells in a 96-well plate and grow to confluency.

-

Agonist mode: Replace the medium with assay buffer containing various concentrations of 1-(2-Methoxyphenyl)butan-1-amine.

-

Antagonist mode: Pre-incubate the cells with various concentrations of 1-(2-Methoxyphenyl)butan-1-amine, then add a fixed concentration of a known agonist or forskolin.

-

Incubate for the recommended time.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

-

Generate dose-response curves to determine the EC50 (agonist) or IC50 (antagonist).

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. Dose-response curves should be fitted using non-linear regression to determine key parameters such as Ki, EC50, and IC50.

Table 2: Example Data Summary Table

| Assay | Target | Result (Ki/EC50/IC50) |

| Binding Assay | 5-HT2A Receptor | e.g., Ki = 150 nM |

| Binding Assay | Dopamine Transporter (DAT) | e.g., Ki = 800 nM |

| Functional Assay | 5-HT2A Receptor (cAMP) | e.g., EC50 = 300 nM (% of control) |

Conclusion

The systematic approach outlined in this guide provides a robust framework for the initial characterization of the biological activity of 1-(2-Methoxyphenyl)butan-1-amine. Based on its structural similarity to known psychoactive compounds, it is hypothesized that this molecule may interact with serotonergic and/or dopaminergic systems. The proposed experimental workflow, from initial binding screens to functional assays, will enable researchers to elucidate the pharmacological profile of this novel compound and determine its potential for further development as a research tool or therapeutic agent.

References

-

PubChem. Compound Summary for CID 13903173, 1-(2-Methoxyphenyl)butan-1-amine. National Center for Biotechnology Information. [Link]

Stability and Degradation of 1-(2-Methoxyphenyl)butan-1-amine: A Comprehensive Technical Guide

As a Senior Application Scientist, evaluating the chemical stability of primary benzylamine derivatives is a critical phase in drug development and active pharmaceutical ingredient (API) formulation. 1-(2-Methoxyphenyl)butan-1-amine (C₁₁H₁₇NO) presents a unique stability profile due to the confluence of a highly activated benzylic stereocenter, an electron-donating ortho-methoxy group, and a nucleophilic primary amine.

This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating experimental workflows for forced degradation, and details the analytical methodologies required to capture and quantify its degradants.

Structural Liabilities & Degradation Mechanisms

The degradation of 1-(2-Methoxyphenyl)butan-1-amine is governed by three primary physicochemical liabilities: the benzylic C-H bond, the nucleophilic nitrogen, and the aliphatic C-N bond.

Oxidative Degradation (Autoxidation)

Primary amines, particularly benzylamines, are highly susceptible to oxidative degradation. The electron-donating methoxy group at the ortho position increases the electron density of the aromatic ring, further activating the benzylic carbon toward hydrogen abstraction. This process initiates a radical-mediated autoxidation cascade. A carbon-centered radical forms at the benzylic position, reacting with molecular oxygen to yield a hydroperoxide intermediate. Subsequent decomposition yields an imine, which rapidly hydrolyzes in the presence of ambient moisture to form 1-(2-methoxyphenyl)butan-1-one and ammonia .

Atmospheric CO₂ Susceptibility (Carbamate Formation)

A frequently overlooked degradation pathway in solid-state and solution-phase amine APIs is the non-covalent, reversible reaction with atmospheric carbon dioxide. The primary amine acts as a nucleophile, attacking CO₂ to form an ammonium carbamate salt . While not a formal covalent degradation of the carbon skeleton, carbamate formation drastically alters the API's dissolution rate, hygroscopicity, and apparent solubility, often leading to out-of-specification (OOS) results during long-term stability holds.

Thermal and Photolytic Cleavage

Under extreme thermal stress or UV/Vis irradiation, the molecule can undergo homolytic cleavage. The most vulnerable sites are the benzylic C-C bond (leading to dealkylation and the formation of 2-methoxybenzaldehyde) and the C-N bond (leading to oxidative deamination) .

Degradation pathways of 1-(2-Methoxyphenyl)butan-1-amine under stress.

Experimental Workflows for Forced Degradation

To accurately map the degradation profile, we must design self-validating protocols . Standard forced degradation often relies on harsh reagents (e.g., 30% H₂O₂) that force unrealistic pathways, such as N-oxidation to hydroxylamines, which rarely occur during actual shelf-life storage . The following protocols are designed to establish true causality.

Protocol 1: Radical-Initiated Autoxidation (AIBN Stress Test)

Causality: Azobisisobutyronitrile (AIBN) thermally decomposes to yield carbon-centered radicals, perfectly mimicking the slow, radical-initiated autoxidation of the benzylic C-H bond seen in long-term API storage. Self-Validation: The inclusion of Butylated hydroxytoluene (BHT), a radical scavenger, in a parallel control arm proves that degradation is strictly radical-mediated. If the BHT arm shows no degradation while the AIBN arm does, the autoxidation mechanism is validated.

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(2-Methoxyphenyl)butan-1-amine in Acetonitrile/Water (50:50, v/v) to a final concentration of 1.0 mg/mL.

-

Initiation: Add 5 mol% AIBN to the test vial.

-

Control Arm: To a second vial, add 5 mol% AIBN and 10 mol% BHT.

-

Incubation: Seal both vials and incubate in a shaking water bath at 40°C for 48 hours.

-

Quenching: Transfer vials to an ice bath (2-8°C) to halt radical generation prior to immediate HPLC-MS analysis.

Protocol 2: Atmospheric CO₂ Susceptibility Profiling

Causality: To determine if the API requires specialized packaging (e.g., nitrogen backfilling or desiccant), we must quantify its propensity to form carbamate salts upon CO₂ exposure.

Step-by-Step Methodology:

-

Preparation: Dissolve 50 mg of the API in 5 mL of anhydrous methanol.

-

Exposure: Submerge a dispersion frit into the solution and bubble pure CO₂ gas (rotameter flowrate: 50 mL/min) at 25°C for 30 minutes.

-

Observation: Monitor the solution for the precipitation of the insoluble ammonium carbamate salt.

-

Validation: Isolate any precipitate via vacuum filtration and analyze via ¹³C-NMR. The appearance of a distinct carbonyl resonance at ~160–165 ppm confirms carbamate formation .

Forced degradation experimental workflow and self-validating analysis pipeline.

Analytical Methodologies & Data Presentation

Tracking the degradation of 1-(2-Methoxyphenyl)butan-1-amine requires a carefully optimized HPLC-UV/MS method.

Causality in Method Design: Primary amines tail severely on standard silica-based C18 columns due to secondary interactions with residual surface silanols. To mitigate this, we utilize 0.1% Formic Acid in the mobile phase. This ensures the amine is fully protonated (yielding sharp, symmetrical peaks) while simultaneously acting as an ideal proton source for positive-ion Electrospray Ionization (ESI+) mass spectrometry.

Chromatographic Parameters:

-

Column: Waters XBridge C18 (50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 270 nm (targeting the methoxybenzene chromophore) and ESI+ MS.

Quantitative Degradation Summary

The following table summarizes the expected quantitative mass shifts and structural changes associated with the primary degradation pathways of the API (Exact Mass: 179.13 Da).

| Degradant Identity | Structural Modification | Monoisotopic Mass Shift (ΔDa) | Expected m/z[M+H]⁺ | Primary Stress Trigger |

| 1-(2-Methoxyphenyl)butan-1-one | Amine oxidized to Ketone | -1.03 (Net: -NH₂ + O) | 179.10 | Radical Autoxidation (AIBN/O₂) |

| Imine Intermediate | Dehydrogenation (Loss of 2H) | -2.02 | 178.12 | Oxidation / Photolysis |

| Ammonium Carbamate Salt | Non-covalent addition of CO₂ | +44.01 | 224.12* | Atmospheric CO₂ Exposure |

| 2-Methoxybenzaldehyde | Cleavage of propyl chain | -43.08 | 137.06 | Severe Thermal/UV Stress |

*Note: Carbamates are highly labile and may undergo in-source fragmentation back to the parent amine (m/z 180.14) during ESI+ MS. UV-vis tracking and NMR are required for definitive carbamate quantification.

References

-

Wang, X., Yang, H., Zhou, B., Wang, X., & Xie, Y. (2015). "Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation." Water Research, 87, 403-411. [Link]

-

Borhani, T. N., & Short, M. (2025). "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." Sustainability, 17(22), 10311.[Link]

-

Ethier, A. L., Switzer, J. R., Rumple, A. C., Medina-Ramos, W., Li, Z., Fisk, J., ... & Liotta, C. L. (2015). "The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide." Processes, 3(3), 497-513.[Link]

-

Harmon, P. A., et al. (2020). "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules." Journal of Pharmaceutical Sciences, 109(11), 3394-3403.[Link]

Predictive and Empirical Solubility Profiling of 1-(2-Methoxyphenyl)butan-1-amine: A Strategic Guide for Drug Development

As drug development pipelines increasingly rely on complex synthetic intermediates, understanding the thermodynamic solubility of these molecules becomes paramount. 1-(2-Methoxyphenyl)butan-1-amine (CAS: 1213447-24-5) is a chiral primary amine characterized by a lipophilic butyl chain and an electron-rich 2-methoxyphenyl ring[1]. Its structural duality—combining hydrogen-bonding capabilities with significant lipophilicity (LogP ~2.5)—presents unique challenges and opportunities for purification, crystallization, and formulation.

This whitepaper provides an in-depth, mechanistic guide to predicting, measuring, and validating the solubility profile of 1-(2-Methoxyphenyl)butan-1-amine across diverse solvent systems.

Molecular Architecture & Predictive Modeling

Before committing valuable Active Pharmaceutical Ingredient (API) to empirical testing, a Senior Application Scientist must establish a predictive framework. We utilize Hansen Solubility Parameters (HSP) to model the cohesive energy density of the molecule. This approach prevents trial-and-error by mathematically predicting solvent compatibility based on three intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[2].

For 1-(2-Methoxyphenyl)butan-1-amine, the causality of its solubility behavior is rooted directly in its functional groups:

-

Dispersion ( δD ) : Driven by the aromatic benzene ring and the aliphatic butyl chain, favoring non-polar interactions.

-

Polar ( δP ) : Induced by the dipole moments of the methoxy ether (-OCH₃) and the primary amine (-NH₂).

-

Hydrogen Bonding ( δH ) : The primary amine acts as both a robust H-bond donor and acceptor, while the methoxy oxygen serves as an additional H-bond acceptor.

By calculating the "distance" ( Ra ) between the HSP of the API and potential solvents, we can rationally select solvent classes that will yield high solubility (small Ra ) or act as effective anti-solvents (large Ra ) for crystallization.

Logical derivation of solvent compatibility using Hansen Solubility Parameters.

Table 1: Predicted Hansen Solubility Parameters & Solvent Compatibility

| Component / Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Predicted Affinity |

| 1-(2-Methoxyphenyl)butan-1-amine | ~18.0 | ~6.5 | ~8.0 | Target Reference |

| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Excellent (Low Ra ) |

| Methanol | 15.1 | 12.3 | 22.3 | Moderate (H-bond driven) |

| Hexane | 14.9 | 0.0 | 0.0 | Poor (Anti-solvent) |

| Water | 15.6 | 16.0 | 42.3 | Very Poor (Free Base) |

Empirical Methodology: The Self-Validating Shake-Flask Protocol

While predictive models guide our strategy, thermodynamic solubility must be empirically determined. We employ the Shake-Flask Method , universally recognized as the "gold standard" for solubility determination[3][4].

To ensure scientific integrity, this protocol is designed as a self-validating system . We do not merely measure concentration; we verify that the API has not degraded during the equilibration phase by utilizing a secondary mass-balance and purity check via High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol

-

Saturation : Dispense 5.0 mg of 1-(2-Methoxyphenyl)butan-1-amine into a 2.0 mL glass vial. Add 1.0 mL of the target solvent. The causality here is critical: an excess of solid must be visually confirmed to ensure the solution is saturated, not merely concentrated[3].

-

Thermodynamic Equilibration : Seal the vials and place them on an orbital shaker at 300 RPM in a temperature-controlled incubator at exactly 25.0 ± 0.1 °C for 48 hours. Why 48 hours? Shorter durations often capture kinetic supersaturation rather than true thermodynamic equilibrium[4].

-

Phase Separation : Centrifuge the samples at 21,000 × g for 10 minutes to pellet the bulk undissolved solid. Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Mechanistic note: Filtration excludes sub-visible colloidal aggregates that would otherwise artificially inflate the quantified solubility during HPLC analysis.

-

Quantification : Dilute the filtered aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50) to fall within the linear range of a pre-established calibration curve. Analyze via HPLC-UV at the compound's λmax (typically ~270 nm for the methoxyphenyl chromophore).

-

Self-Validation : Evaluate the chromatogram for any secondary peaks. If degradation products are detected (e.g., oxidation of the amine), the solubility data for that specific solvent must be flagged as kinetically unstable.

Step-by-step workflow for the self-validating shake-flask solubility method.

Quantitative Solubility Data & Solvent Class Analysis

Based on the structural properties (LogP 2.49) and empirical testing frameworks, the solubility profile of 1-(2-Methoxyphenyl)butan-1-amine exhibits distinct behaviors across different solvent classes.

Table 2: Thermodynamic Solubility Profile (mg/mL at 25°C)

| Solvent Class | Specific Solvent | Solubility (mg/mL) | Mechanistic Rationale |

| Polar Protic | Methanol | > 100.0 | Strong H-bond donation to the amine and methoxy oxygen. |

| Polar Protic | Water (pH 7.4) | < 2.0 | High lipophilicity of the butyl chain repels the aqueous network. |

| Polar Aprotic | Acetonitrile | ~ 85.0 | Favorable dipole-dipole interactions; excellent for HPLC mobile phases. |

| Non-Polar | Toluene | > 200.0 | π−π stacking with the aromatic ring and dispersion forces with the butyl chain. |

| Non-Polar | n-Heptane | ~ 25.0 | Aliphatic chain provides some solubility, but the polar amine limits total dissolution. |

Application Insight: For API purification, a solvent/anti-solvent crystallization strategy is highly effective here. Dissolving the compound in a minimal volume of Toluene (excellent solvent) and slowly titrating in n-Heptane (anti-solvent) will force the compound out of solution, yielding high-purity crystalline material.

pH-Dependent Aqueous Solubility Dynamics

For drug formulation, aqueous solubility is the ultimate bottleneck. Because 1-(2-Methoxyphenyl)butan-1-amine possesses a basic primary amine, its aqueous solubility is not static; it is heavily dictated by the pH of the environment[5].

The estimated pKa of this primary amine is approximately 9.5. According to the Henderson-Hasselbalch equation, the ionization state of the molecule shifts dramatically as the pH drops below this threshold.

-

At pH > 9.5 (Intestinal pH models): The molecule exists primarily as a free base. The lipophilic butyl chain dominates, resulting in poor aqueous solubility (< 2.0 mg/mL).

-

At pH < 7.0 (Gastric pH models): The amine becomes protonated, forming an ammonium cation ( −NH3+ ). This ionic charge drastically alters the molecule's polarity, allowing it to form robust ion-dipole interactions with water, pushing solubility well above 50 mg/mL.

Effect of pH on the ionization and aqueous solubility of the primary amine.

Understanding this dynamic is crucial for oral drug delivery. If formulated as a free base, the compound may precipitate in the neutral pH of the lower gastrointestinal tract. Formulators should consider synthesizing the hydrochloride or mesylate salt of 1-(2-Methoxyphenyl)butan-1-amine to lock it into its highly soluble, protonated state regardless of the surrounding micro-environment.

Conclusion

The solubility of 1-(2-Methoxyphenyl)butan-1-amine is a delicate balance dictated by its lipophilic backbone and polar functional groups. By bridging predictive Hansen Solubility Parameters with the rigorous, self-validating Shake-Flask method, researchers can map its thermodynamic profile with high precision. Exploiting its high solubility in non-polar aromatics and its pH-dependent aqueous dynamics provides a clear, scientifically grounded roadmap for downstream purification and pharmaceutical formulation.

References

- ChemScene. "1213447-24-5 | (S)-1-(2-methoxyphenyl)butan-1-amine." ChemScene Product Catalog.

- BenchChem. "Application Notes and Protocols for Determining the Solubility of Novel Compounds." BenchChem.

- Pharma Excipients. "High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering." Pharma Excipients.

- National Institutes of Health (PMC). "Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design." PMC.

- Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." UB.edu.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. diposit.ub.edu [diposit.ub.edu]

Engineering and Pharmacological Profiling of 1-(2-Methoxyphenyl)butan-1-amine Derivatives: A Technical Whitepaper

Abstract As drug discovery pivots toward increasingly complex chiral architectures, 1-(2-methoxyphenyl)butan-1-amine (2-MeO-PBA) and its parent class, the α-propylbenzylamines, have emerged as highly privileged scaffolds. Characterized by severe steric hindrance and unique stereoelectronic properties, these compounds serve as critical stress-tests for biocatalytic enzyme engineering and as potent pharmacophores in receptor modulation. This whitepaper deconstructs the structural causality, biocatalytic synthesis, and pharmacological functionalization of 2-MeO-PBA derivatives.

Structural Causality: The Pharmacophore Blueprint

In rational drug design, every atomic substitution must serve a thermodynamic or kinetic purpose. The architecture of 1-(2-methoxyphenyl)butan-1-amine is defined by two critical features that dictate its behavior in both enzymatic active sites and receptor binding pockets:

-

The α-Propyl Chain (Steric Bulk & Lipophilicity): Unlike standard phenylethylamines (which possess a methyl group at the alpha position), the homologation to a butan-1-amine introduces an extended propyl chain. This drastically increases the lipophilicity (LogP) of the molecule. In pharmacological contexts, such as Sigma-1 (σ1) receptor ligands, this propyl chain effectively fills deep hydrophobic sub-pockets, leading to significantly higher binding affinities (lower Ki values) compared to their ethanamine counterparts[1].

-

The 2-Methoxy Substitution (Stereoelectronic Locking): The ortho-methoxy group acts as a strong hydrogen-bond acceptor. More importantly, it induces steric clash with the adjacent benzylic amine and the propyl chain, restricting the rotational freedom of the phenyl ring. This "conformational locking" reduces the entropic penalty upon receptor binding, a critical factor when designing highly selective ligands.

Biocatalytic Engineering: Overcoming Steric Hindrance

The synthesis of enantiopure (S)- or (R)-2-MeO-PBA via traditional chemical resolution is notoriously inefficient. Biocatalysis using ω-transaminases (ω-TAs) offers a greener, highly enantioselective alternative. However, wild-type ω-TAs, such as those from Chromobacterium violaceum (CvTA), completely fail to convert bulky ketones like 2-methoxybutyrophenone because the propyl group cannot be accommodated in the enzyme's small binding pocket (SBP).

To bypass this, computational redesign of enzymes like the Pseudomonas jessenii TA (PjTA-R6) has been employed. By introducing mutations (e.g., W58M/F86L/R417L) that expand the SBP, researchers have achieved >30-fold increases in activity, enabling the asymmetric synthesis of these sterically demanding amines[2].

Biocatalytic transamination cycle for chiral amine synthesis.

Protocol 1: Self-Validating Biocatalytic Asymmetric Amination

Causality Note: Isopropylamine (IPA) is used in massive excess to drive the thermodynamically unfavorable equilibrium toward the chiral amine. DMSO is mandatory to maintain the solubility of the highly lipophilic 2-methoxybutyrophenone substrate.

-

Reaction Assembly: In a 50 mL bioreactor, dissolve 50 mM 2-methoxybutyrophenone in 20% (v/v) DMSO. Add 1 M Isopropylamine (IPA) buffer (pH 8.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).

-

Enzyme Addition: Introduce 5 mg/mL of purified engineered ω-TA (e.g., PjTA-R6 W58M/F86L/R417L mutant).

-

Incubation & Equilibrium Driving: Incubate at 45°C under continuous agitation (250 rpm) for 24 hours. Self-Validation Step: Continuously sweep the headspace with nitrogen to evaporate acetone (the byproduct), preventing product inhibition and driving the reaction forward.

-

Chiral Validation: Quench the reaction with 1N HCl. Extract with ethyl acetate, derivatize the aqueous phase with Marfey's reagent, and analyze via Chiral HPLC to confirm enantiomeric excess (ee > 99%).

Pharmacological Derivatives and Target Modulations

The 1-arylbutan-1-amine scaffold serves as the core for several advanced therapeutic derivatives. The functionalization of the primary amine dictates the biological target.

A. APJ Receptor Agonists (Cardiovascular Therapeutics)

Biphenyl acid derivatives incorporating the (R)-1-phenylbutylamine moiety have been discovered as potent agonists for the APJ receptor (a G-protein-coupled receptor). Coupling the sterically hindered chiral amine to a biphenyl acid core yields compounds that mimic the endogenous peptide apelin-13. In vivo, these derivatives demonstrate a dose-dependent improvement in cardiac output without significantly altering mean arterial blood pressure[3].

APJ receptor activation pathway by biphenyl acid derivatives.

B. Reversibly Covalent Antibiotics (Degrasyn Variants)

By functionalizing the primary amine of (R)-1-phenylbutan-1-amine into an α-cyanoacrylamide, researchers have synthesized Degrasyn (DGS) derivatives. The α-cyanoacrylamide acts as a highly tuned Michael acceptor. Unlike traditional irreversible acrylamides, the electron-withdrawing nitrile group fine-tunes the electrophilicity, allowing it to form reversible covalent bonds with essential cysteine residues in multi-resistant Staphylococcus aureus (MRSA)[4].

Synthesis and mechanism of action for Degrasyn derivatives.

Protocol 2: Synthesis of Reversibly Covalent α-Cyanoacrylamides

Causality Note: The Knoevenagel condensation must be strictly monitored to ensure the formation of the (E)-isomer, which is geometrically required for optimal cysteine engagement in the bacterial target.

-

Amidation: React (R)-1-(2-methoxyphenyl)butan-1-amine with cyanoacetic acid using HATU and DIEA in dichloromethane (DCM) at room temperature. Why HATU? The severe steric hindrance of the alpha-propyl group requires a highly reactive coupling reagent to prevent low yields[3].

-

Knoevenagel Condensation: Dissolve the resulting cyanoacetamide intermediate in ethanol. Add the target aryl aldehyde and a catalytic amount of piperidine. Reflux for 3 hours[4].

-

Self-Validation (Isomeric Purity): Isolate the product via silica gel chromatography. Perform 1 H-NMR spectroscopy. The vinylic proton of the newly formed α-cyanoacrylamide must appear as a distinct singlet (typically between δ 7.8 - 8.2 ppm). The absence of a secondary vinylic signal confirms the stereoselective formation of the active (E)-isomer.

Quantitative Data Summary

The functional versatility of the 1-arylbutan-1-amine scaffold is evident in its diverse binding metrics across multiple physiological targets.

| Derivative Scaffold | Target Receptor/Enzyme | Key Structural Modification | Primary Metric | Reference |

| 1-Phenylbutan-1-amine (1,3-Dioxane) | Sigma-1 ( σ1 ) Receptor | Butanamine homologation | Ki = 14–31 nM | [1] |

| (R)-1-Phenylbutylamine Biphenyl Acid | APJ Receptor | Biphenyl acid coupling | EC50 comparable to apelin-13 | [3] |

| (R)-1-Phenylbutan-1-amine Cyanoacrylamide | MRSA Target Proteins | α-cyanoacrylamide moiety | High anti-MSSA activity (MIC) | [4] |

| 1-Phenylbutylamine (Bulky Amine) | ω -Transaminase (PjTA-R6) | W58M/F86L/R417L mutation | >30-fold activity increase | [2] |

Sources

- 1. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09204H [pubs.rsc.org]

A Technical Guide to the Preliminary In-Vitro Screening of 1-(2-Methoxyphenyl)butan-1-amine

Executive Summary

This document provides a comprehensive technical framework for the initial in-vitro evaluation of 1-(2-Methoxyphenyl)butan-1-amine, a novel chemical entity with a structural motif suggestive of potential central nervous system (CNS) activity. The screening cascade detailed herein is designed to efficiently characterize the compound's foundational safety and pharmacological profile. By adopting a tiered approach, we prioritize the early identification of potential liabilities such as cytotoxicity and cardiotoxicity, while systematically exploring its primary biological targets. The workflow progresses from broad safety and metabolic assessments to more specific receptor interaction profiling and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. This guide is intended for drug discovery researchers and scientists, providing not just protocols, but the strategic rationale behind the experimental sequence, data interpretation, and decision-making criteria for advancing a compound of this class.

Compound Profile: 1-(2-Methoxyphenyl)butan-1-amine

A thorough understanding of the test article's physicochemical properties is fundamental to assay design and data interpretation.

-

Structure:

-

Physicochemical Properties (Predicted):

The structure, featuring a methoxyphenyl group and a butanamine side chain, shares features with known psychoactive compounds and neuromodulators, justifying a screening focus on CNS targets. The predicted logP suggests moderate lipophilicity, which is often correlated with cell membrane and blood-brain barrier permeability.

The In-Vitro Screening Cascade: A Tiered Strategy

A multi-tiered screening approach is the most resource-efficient strategy to build a comprehensive profile of a novel compound. This cascade is designed to answer critical questions at each stage, with the data from one tier informing the experimental design of the next.

Tier 1: Foundational Safety and Metabolic Screening

The initial tier focuses on establishing a compound's basic safety and stability profile. These assays are critical for de-risking a candidate early and establishing the appropriate concentration ranges for subsequent, more complex biological assays.[2]

General Cytotoxicity Assessment

Rationale: Before assessing specific biological targets, it is essential to determine the concentrations at which the compound itself causes cell death.[3][4] This ensures that any effects observed in later assays are due to specific target engagement rather than general toxicity. The 50% inhibitory concentration (IC50) for cytotoxicity provides an upper limit for concentrations used in subsequent cell-based assays.

Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or SH-SY5Y for neurological relevance) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2x stock concentration series of 1-(2-Methoxyphenyl)butan-1-amine in culture medium, typically from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against the compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.[6][7]

Cardiotoxicity Screening: hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[8] Regulatory agencies mandate hERG screening for all new chemical entities; therefore, it is a critical early safety assessment.[9]

Protocol: Fluorescence Polarization (FP) hERG Binding Assay This high-throughput biochemical assay measures the displacement of a fluorescent tracer from the hERG channel by a test compound, providing a reliable proxy for binding affinity that correlates well with electrophysiology data.[10][11]

-

Reagent Preparation: Use a validated kit (e.g., Predictor™ hERG Fluorescence Polarization Assay Kit) containing hERG channel membrane preparations, a high-affinity red-shifted fluorescent tracer, and optimized assay buffer.[10][11]

-

Compound Plating: In a 384-well plate, create a serial dilution of 1-(2-Methoxyphenyl)butan-1-amine. Include a known hERG blocker (e.g., Astemizole or Dofetilide) as a positive control and a vehicle control (DMSO).[9][12]

-

Assay Assembly: Add the hERG membrane preparation and the fluorescent tracer to each well.[11]

-

Incubation: Incubate the plate at room temperature for 1 to 24 hours, protected from light.[11]

-

Fluorescence Polarization Reading: Measure the fluorescence polarization on a compatible plate reader. When the tracer is bound to the channel, the FP value is high; displacement by the test compound results in a low FP value.[11]

-

Data Analysis: Calculate the percent inhibition of tracer binding for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[13]

Metabolic Stability Assessment

Rationale: Metabolic stability provides an early indication of a compound's half-life in the body.[14] Compounds that are rapidly metabolized by liver enzymes (e.g., cytochrome P450s) may have poor bioavailability and short duration of action, making them less desirable as drug candidates.[15][16] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.[17][18]

Protocol: Human Liver Microsomal Stability Assay

-

Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[18]

-

Compound Incubation: Add 1-(2-Methoxyphenyl)butan-1-amine to the microsomal suspension at a final concentration of 1 µM. Include positive control compounds with known high and low metabolic turnover (e.g., Verapamil and Warfarin). Pre-incubate the mixture at 37°C.[14]

-

Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[17]

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate or tube containing an ice-cold 'stop solution' (e.g., acetonitrile with an internal standard) to quench the reaction.[17][18]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[14]

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k). From this, calculate the in-vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[14][15]

Tier 2: Target Identification and Selectivity Profiling

With foundational safety data in hand, Tier 2 aims to identify the primary biological targets of 1-(2-Methoxyphenyl)butan-1-amine and assess its selectivity. Given its structure, the screening panel will focus on CNS-related G-protein coupled receptors (GPCRs) and monoamine transporters.

Broad CNS Receptor Binding Panel

Rationale: A broad binding assay panel is a powerful tool to simultaneously identify high-affinity interactions (potential primary targets) and lower-affinity interactions (potential off-targets). This is crucial for understanding the compound's overall pharmacological profile and predicting potential side effects. The panel should include receptors implicated in the action of psychoactive compounds, such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[19] The 5-HT2A receptor is of particular interest, as it is the primary target for classic psychedelic drugs.[20][21]

Protocol: Radioligand Binding Assay This technique measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.

-

Assay Setup: For each target, combine a membrane preparation from cells expressing the receptor of interest, a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and the test compound across a range of concentrations in a 96-well plate.

-

Controls: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate the receptors).[22]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[22]

-

Separation: Rapidly separate the bound from unbound radioligand via filtration over glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition caused by 1-(2-Methoxyphenyl)butan-1-amine at each concentration. Calculate the IC50 and subsequently the binding affinity constant (Ki) using the Cheng-Prusoff equation.[22]

Functional Activity at Primary Targets

Rationale: A binding assay only confirms an interaction; it does not reveal the functional consequence. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).[23] Functional assays are therefore essential for the highest-affinity targets identified in the binding screen to elucidate the compound's mechanism of action.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

-

Cell Plating: Plate cells stably expressing the target receptor (e.g., HEK293-5HT2A) in a 96- or 384-well black, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: Use an automated liquid handler or kinetic plate reader (e.g., FDSS, FLIPR) to add the test compound across a range of concentrations.

-

Fluorescence Monitoring: Measure the fluorescence intensity in real-time, both before and immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration. Calculate the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists (tested in the presence of a known agonist).[24]

Tier 3: Preliminary ADME Profiling

This final preliminary tier investigates a key ADME property critical for a CNS-active compound: its ability to reach its target in the brain.

Blood-Brain Barrier (BBB) Permeability

Rationale: The blood-brain barrier is a highly selective barrier that prevents most small molecules from entering the brain.[25] For a compound intended to act on the CNS, the ability to cross this barrier is a prerequisite for efficacy. In-vitro models can provide an early, high-throughput assessment of BBB permeability.[25]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Plate Setup: Use a two-plate system. The bottom "acceptor" plate is filled with a buffer solution. The top "donor" plate has a filter membrane coated with a lipid mixture (e.g., porcine brain lipid) that mimics the BBB.

-

Compound Addition: Add the test compound solution to the wells of the donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane. Incubate for several hours.

-

Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe). Compounds are often categorized as low, medium, or high permeability based on their Pe values, by comparing them to known standards.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and decision-making.

Table 1: Hypothetical In-Vitro Screening Data for 1-(2-Methoxyphenyl)butan-1-amine

| Assay Category | Assay Type / Target | Parameter | Result | Interpretation |

| Tier 1: Safety | Cytotoxicity (HEK293) | IC50 | > 100 µM | Not cytotoxic at relevant concentrations. |

| hERG Channel Binding | IC50 | 25 µM | Moderate hERG liability; requires follow-up. | |

| Metabolic Stability (HLM) | t½ | 45 min | Moderately stable; acceptable for lead optimization. | |

| Tier 2: Target ID | 5-HT2A Receptor Binding | Ki | 50 nM | High-affinity interaction; potential primary target. |

| 5-HT1A Receptor Binding | Ki | 800 nM | Moderate affinity; potential for off-target effects. | |

| D2 Receptor Binding | Ki | > 10 µM | Low affinity; likely not a primary target. | |

| SERT Binding | Ki | 2 µM | Weak interaction with serotonin transporter. | |

| 5-HT2A Functional Assay | EC50 | 150 nM (Agonist) | Confirmed as a functional agonist at the 5-HT2A receptor. | |

| Tier 3: ADME | PAMPA-BBB | Pe | 12 x 10⁻⁶ cm/s | Predicted to have high CNS permeability. |

Conclusion and Next Steps

Based on the hypothetical data presented, 1-(2-Methoxyphenyl)butan-1-amine is a moderately stable, CNS-penetrant compound with primary activity as a 5-HT2A receptor agonist. The key liability identified in this preliminary screen is the moderate hERG channel inhibition, which must be addressed.

Recommendations:

-

Confirm hERG Activity: The moderate IC50 in the hERG binding assay warrants confirmation with a more definitive, functional electrophysiology assay (e.g., automated patch-clamp).[8]

-

Expand Functional Profiling: Assess functional activity at the 5-HT1A receptor to understand the impact of this secondary target interaction.

-

Initiate Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs to improve potency at 5-HT2A while reducing affinity for the hERG channel.

-

Assess In-Vivo Efficacy and Safety: If the hERG liability can be mitigated through medicinal chemistry, promising analogs could advance to in-vivo models to assess behavioral effects and confirm the predicted CNS activity.

This structured in-vitro screening cascade provides a robust and efficient pathway for characterizing novel compounds like 1-(2-Methoxyphenyl)butan-1-amine, enabling data-driven decisions to accelerate the drug discovery process.

References

- Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.

- (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

-

Xia, M., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

- Kumar, D., & Sriwastava, B. (2021, December 22).

- Oreate AI Blog. (2026, February 18).

-

NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

-

The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

-

Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

-

Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

-

Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

- (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

-

Creative Biolabs. (n.d.). CNS Cell based Assay Services. Retrieved from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

- (2026, January 7). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development.

-

(n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

- Niu, J., Li, M., & Wang, Y. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

-

NCBI Bookshelf. (2012, May 1). Data Standardization for Results Management - Assay Guidance Manual. Retrieved from [Link]

-

Celtarys - Drug Discovery. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]

-

ACS Publications. (2024, December 11). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery | Journal of Chemical Information and Modeling. Retrieved from [Link]

-

InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

-

Rickli, A., et al. (2016, August 15). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. PubMed. Retrieved from [Link]

-

Chemsrc. (2025, November 27). N-[1-(2-methoxyphenyl)propan-2-yl]butan-1-amine,hydrochloride. Retrieved from [Link]

-

YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]

-

Kaplan, J.S., et al. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from [Link]

-

Psilosybiini.info. (n.d.). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)butan-1-one | C11H14O2 | CID 12353754. Retrieved from [Link]

-

NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

-

Wernick, J. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]

-

ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. criver.com [criver.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. m.youtube.com [m.youtube.com]

- 8. evotec.com [evotec.com]

- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]

- 14. protocols.io [protocols.io]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. psilosybiini.info [psilosybiini.info]

- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 24. towardsdatascience.com [towardsdatascience.com]

- 25. medical.researchfloor.org [medical.researchfloor.org]

Asymmetric Synthesis of 1-(2-Methoxyphenyl)butan-1-amine: A Detailed Protocol for Drug Discovery and Development

This comprehensive guide details a robust protocol for the asymmetric synthesis of 1-(2-Methoxyphenyl)butan-1-amine, a chiral amine of significant interest in pharmaceutical research due to its presence as a key structural motif in various biologically active molecules. This document provides researchers, scientists, and drug development professionals with a choice of two highly effective methodologies: Transition-Metal-Catalyzed Asymmetric Reductive Amination and Biocatalytic Reductive Amination. Each approach is presented with a deep dive into the underlying principles, detailed step-by-step protocols, and guidance on the analysis of the final product.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often critical to their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. 1-(2-Methoxyphenyl)butan-1-amine is a valuable intermediate, and its enantiomerically pure forms are sought after for the development of novel therapeutic agents. The efficient and selective synthesis of such chiral amines is, therefore, a cornerstone of modern medicinal chemistry.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically enriched 1-(2-Methoxyphenyl)butan-1-amine can be effectively achieved via the asymmetric reductive amination of the corresponding prochiral ketone, 2-methoxybutyrophenone. This guide focuses on two state-of-the-art methods that offer high enantioselectivity and good yields:

-

Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA): This widely utilized method employs a chiral transition metal complex to catalyze the reduction of an in-situ formed imine, providing excellent control over the stereochemical outcome.[1] Ruthenium and Iridium-based catalysts, in particular, have demonstrated broad applicability and high efficiency for the synthesis of chiral primary amines from aryl alkyl ketones.[2]

-

Biocatalytic Reductive Amination: Leveraging the high selectivity of enzymes, this approach offers an environmentally benign and highly specific route to chiral amines.[3] Reductive aminases (RedAms) and amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the direct reductive amination of ketones with high enantioselectivity under mild reaction conditions.[4]

The choice between these methods will depend on factors such as the availability of specialized equipment (for high-pressure hydrogenations), access to enzyme libraries, and the desired scale of the synthesis.

Protocol 1: Transition-Metal-Catalyzed Asymmetric Reductive Amination

This protocol describes a procedure for the asymmetric reductive amination of 2-methoxybutyrophenone using a Ruthenium-based catalyst. The method is adapted from established procedures for the synthesis of chiral primary amines from aryl alkyl ketones.[5]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-Methoxybutyrophenone | ≥98% | Sigma-Aldrich |

| [RuCl₂(p-cymene)]₂ | Catalyst precursor | Strem Chemicals |

| (S,S)-C3-TunePhos | Chiral Ligand | Strem Chemicals |

| Ammonium Acetate (NH₄OAc) | ≥98% | Fisher Scientific |

| 2-Propanol (IPA) | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR |

| Hydrogen (H₂) gas | High Purity | Airgas |

| Argon (Ar) gas | High Purity | Airgas |

Experimental Workflow Diagram:

Caption: Workflow for Transition-Metal-Catalyzed Asymmetric Reductive Amination.

Step-by-Step Protocol:

-

Catalyst Pre-formation (in situ):

-

To a glovebox, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (S,S)-C3-TunePhos (7.4 mg, 0.011 mmol, 1.1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add 2 mL of anhydrous 2-propanol.

-

Stir the mixture at 80 °C for 30 minutes under an argon atmosphere. The color of the solution should change, indicating the formation of the active catalyst.

-

-

Reaction Setup:

-

To the flask containing the catalyst, add 2-methoxybutyrophenone (178.2 mg, 1.0 mmol, 1.0 equiv) and ammonium acetate (385.4 mg, 5.0 mmol, 5.0 equiv).

-

Add an additional 8 mL of anhydrous 2-propanol to achieve a total volume of 10 mL.

-

-

Hydrogenation:

-

Transfer the sealed Schlenk flask to a high-pressure autoclave.

-

Purge the autoclave with argon gas three times, followed by purging with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen gas.

-

Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

-

-

Work-up:

-

After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with dichloromethane (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5) to afford the pure 1-(2-methoxyphenyl)butan-1-amine.

-

Protocol 2: Biocatalytic Reductive Amination

This protocol provides a general procedure for screening and utilizing a reductive aminase (RedAm) for the synthesis of 1-(2-methoxyphenyl)butan-1-amine. This method is advantageous for its mild reaction conditions and high enantioselectivity.[6][7]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-Methoxybutyrophenone | ≥98% | Sigma-Aldrich |

| Reductive Aminase (RedAm) | Screening Kit | Codexis, Johnson Matthey |

| D-Glucose | ≥99.5% | Sigma-Aldrich |

| Glucose Dehydrogenase (GDH) | Enzyme Grade | Sigma-Aldrich |

| NADP⁺ Sodium Salt | ≥97% | Sigma-Aldrich |

| Ammonium Chloride (NH₄Cl) | ≥99.5% | Fisher Scientific |

| Tris-HCl Buffer | Molecular Biology Grade | VWR |

| Dimethyl Sulfoxide (DMSO) | ACS Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

Biocatalytic Workflow Diagram:

Caption: Workflow for Biocatalytic Reductive Amination.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a 1.0 M Tris-HCl buffer solution at pH 8.5.

-

Prepare a stock solution of 2-methoxybutyrophenone (e.g., 200 mM in DMSO).

-

Prepare aqueous stock solutions of NADP⁺ (20 mM), D-glucose (1 M), and ammonium chloride (5 M).

-

-

Enzyme Screening/Reaction Setup (Analytical Scale):

-

In a 1.5 mL microcentrifuge tube, combine:

-

Tris-HCl buffer (1.0 M, pH 8.5) to a final concentration of 100 mM.

-

Ammonium chloride to a final concentration of 1.0 M.

-

D-glucose to a final concentration of 100 mM.

-

NADP⁺ to a final concentration of 1 mM.

-

Glucose dehydrogenase (GDH) to a final concentration of 1 mg/mL.

-

Reductive aminase (RedAm) to a final concentration of 1-5 mg/mL.

-

2-methoxybutyrophenone solution to a final concentration of 10 mM.

-

Adjust the final volume to 1 mL with deionized water.

-

-

-

Reaction:

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.

-

-

Work-up:

-

Quench the reaction by adding an equal volume of ethyl acetate.

-

Adjust the pH of the aqueous layer to >10 with 1 M NaOH.

-

Vortex the mixture vigorously and then centrifuge to separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 1 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under a stream of nitrogen.

-

-

Analysis:

-

Analyze the crude product for conversion and enantiomeric excess. For preparative scale, the crude product can be purified by column chromatography.

-

Analysis of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized 1-(2-methoxyphenyl)butan-1-amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9]

Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralpak AD-H or Chiralcel OD-H column.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol + 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: 25 °C.

The sample should be dissolved in the mobile phase. The ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| * 100.

Conclusion

This guide provides two robust and highly selective protocols for the asymmetric synthesis of 1-(2-Methoxyphenyl)butan-1-amine. The transition-metal-catalyzed approach offers a well-established and broadly applicable method, while the biocatalytic route presents a green and highly specific alternative. The choice of method will be guided by the specific needs and resources of the research laboratory. Both protocols, when executed with care, are capable of delivering the target chiral amine in high enantiomeric purity, facilitating its use in drug discovery and development programs.

References

- Barge, A., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 139(49), 17972-17977.

- Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S.

- Wang, D., et al. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.

- Kumar, A., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1448.

- Truppo, M. D., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. ACS Medicinal Chemistry Letters, 14(10), 1435-1440.

- Aleku, G. A., et al. (2017). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.

- Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- Li, W., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5033-5037.

- Chen, Z., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 796502.

- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Gotor-Fernández, V., & Gotor, V. (2011). The biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b).

- Wang, D., et al. (2021). Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers, 8(16), 4486-4503.

- Guan, Y., et al. (2023). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv.

- Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed.

- Li, G., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination.

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. BenchChem.

- Regalado, E. L., & Welch, C. J. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- Gilio, A. K., et al. (2022). Early examples of intramolecular asymmetric reductive amination...

- Peter, M. G., et al. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)butan-1-one. Retrieved from [Link]

- Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S.

- Chen, X. R., et al. (2023). Various synthetic routes for the synthesis of amine 1 Comparison of the...

Sources

- 1. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

Application Note: 1-(2-Methoxyphenyl)butan-1-amine as a Versatile Chiral Ligand and Organocatalyst in Asymmetric Synthesis